5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
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Overview
Description
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a complex organic compound with a phenazinamine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenazinamine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the phenazinamine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Imino Group: The imino group is introduced through a condensation reaction, typically involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine oxides, while reduction can produce phenazinamine derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl and imino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Exhibits antitubercular activity.
Uniqueness
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is unique due to its phenazinamine core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-iminophenazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-11-5-7-12(8-6-11)23-17-4-2-1-3-15(17)22-16-9-13(20)14(21)10-18(16)23/h1-10,21H,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSWHBFFWTLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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